molecular formula C15H11N3O4 B4228789 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B4228789
M. Wt: 297.26 g/mol
InChI Key: LBMJUUFNPHJTNQ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and agriculture. This particular compound features a methoxy group on the phenyl ring at the 3-position and a nitro group on the phenyl ring at the 5-position, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(3-methoxyphenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Agriculture: The compound may serve as a lead structure for the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

    Electronic Applications: In materials science, the compound’s electronic properties are utilized in devices like OLEDs, where it functions as a charge transport material.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: The position of the methoxy group is different, potentially affecting its electronic properties and reactivity.

    3-(3-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: The nitro group is replaced by a chlorine atom, which may alter its chemical and biological properties.

Uniqueness

3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric effects. These functional groups influence the compound’s reactivity, making it a valuable candidate for various applications in medicinal chemistry, materials science, and agriculture.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-4-2-3-11(9-13)14-16-15(22-17-14)10-5-7-12(8-6-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMJUUFNPHJTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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